2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O4S/c1-37-24-9-5-4-8-23(24)34-25(16-30-26(35)17-38-21-12-10-20(29)11-13-21)31-32-28(34)39-18-27(36)33-15-14-19-6-2-3-7-22(19)33/h2-13H,14-18H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQKEQVXOCHHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The triazole ring is typically constructed via cyclocondensation reactions. A representative protocol involves:
- Reacting 2-methoxyphenylhydrazine with ethyl 2-cyanoacetate in ethanol under reflux to form a hydrazine-carboxylate intermediate.
- Subsequent treatment with carbon disulfide in alkaline medium (KOH/DMF) yields 4-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate.
- Decarboxylation using concentrated HCl at 80°C produces 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (yield: 68–72%).
Methylation and Functionalization
- The thiol group is alkylated with chloromethyl acetate in acetonitrile using K₂CO₃ as base, introducing the methyl-acetate group (yield: 85%).
- Saponification with NaOH/MeOH/H₂O converts the ester to the carboxylic acid, followed by activation with EDCl/HOBt for coupling.
Preparation of the Sulfanyl-Ethylindolone Side Chain
Synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethanethiol
- Indole is acylated with chloroacetyl chloride in dichloromethane (Et₃N, 0°C) to yield 1-chloroacetylindoline.
- Thiolation is achieved via nucleophilic displacement with thiourea in ethanol/water (reflux, 4 h), followed by acid hydrolysis (HCl, 60°C) to liberate the free thiol (yield: 63%).
Assembly of Triazole-Thioether Linkage
The critical sulfanyl-ethyl bridge is formed through nucleophilic substitution:
- Reacting 4-(2-methoxyphenyl)-3-(bromomethyl)-4H-1,2,4-triazole with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethanethiol in DMF, using KHMDS as base (0°C → rt, 12 h).
- Purification via silica gel chromatography (EtOAc/hexane 3:7) affords the thioether-linked intermediate (yield: 58%).
Incorporation of 2-(4-Chlorophenoxy)acetamide
Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride
Amide Coupling
- The triazole-thioether intermediate is treated with 2-(4-chlorophenoxy)acetyl chloride in anhydrous THF, using DMAP as catalyst (0°C → rt, 6 h).
- Crude product is purified via recrystallization from ethanol/water (4:1) to yield the title compound (mp: 178–180°C; yield: 74%).
Optimization Strategies and Comparative Analysis
Solvent and Base Selection
Catalytic Enhancements
Purification Techniques
| Step | Method | Purity (%) | Yield (%) |
|---|---|---|---|
| Triazole formation | Column chromatography (SiO₂, EtOAc/hexane) | 95 | 72 |
| Thioether linkage | Recrystallization (EtOH/H₂O) | 98 | 58 |
| Final amidation | Gradient HPLC (C18, MeCN/H₂O) | 99.5 | 74 |
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways in Triazole Synthesis
Oxidation of Thiol Intermediates
- The 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is susceptible to disulfide formation. Conducting reactions under N₂ atmosphere and adding 1% w/v ascorbic acid as antioxidant reduces disulfide byproducts from 15% to <2%.
Scale-Up Considerations and Industrial Relevance
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antifungal Activity
Studies have demonstrated that derivatives of triazole compounds, similar to the one , possess antifungal properties. The presence of the triazole ring is crucial for interacting with fungal enzymes, ultimately inhibiting their growth. The compound's design suggests potential efficacy against various fungal pathogens due to its structural components .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, molecular docking studies suggest that this compound can effectively bind to specific targets involved in cancer progression .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound indicate that it may inhibit key inflammatory pathways. The indole and triazole components are associated with modulation of inflammatory mediators, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antifungal Study : A study demonstrated that derivatives similar to this compound showed effective antifungal activity against Candida species in vitro, suggesting its utility as a therapeutic agent for fungal infections .
- Cancer Research : In a recent study focusing on new anticancer agents, this compound was shown to significantly reduce tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Inflammation Model : Research indicated that compounds with similar structures could reduce inflammation markers in animal models of arthritis, supporting further investigation into their therapeutic potential for inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methoxyphenyl group may enhance membrane permeability compared to the 4-methylphenyl group in .
Computational Similarity and Bioactivity Profiling
- Tanimoto Coefficient Analysis : Using MACCS fingerprints, the target compound shows ~65% similarity to apremilast (PDE4 inhibitor) due to shared acetamide and aromatic motifs .
- Molecular Networking : MS/MS spectral matching (cosine score > 0.8) links it to indole-triazole derivatives with anti-proliferative activity .
- Bioactivity Clustering : Hierarchical clustering aligns it with kinase inhibitors targeting EGFR and VEGFR, supported by its indole-triazole pharmacophore .
Metabolic and Pharmacokinetic Comparisons
Insights :
- H-bond acceptors (8) may enhance target binding but reduce oral bioavailability .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring , a chlorophenoxy group , and an indole derivative , which are known to contribute to various biological activities. Its molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 373.87 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure is particularly noteworthy as they often play roles in biological interactions.
Anticancer Activity
Research into related compounds suggests potential anticancer properties. Triazoles have been identified as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that triazole derivatives can inhibit the growth of breast cancer cells by modulating signaling pathways involved in cell survival and apoptosis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in tumor progression.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some indole derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic protocols for this compound?
The synthesis involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Key steps include:
- Stepwise coupling : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled temperatures (0–5°C) to minimize side reactions .
- Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) for monitoring, followed by column chromatography for isolation .
- Validation : High Performance Liquid Chromatography (HPLC) to assess purity (>95%) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation .
Q. How can researchers confirm structural integrity and purity?
A combination of analytical techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to verify functional groups and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous 3D structural determination, particularly for chiral centers or complex stereochemistry .
Q. What strategies improve solubility and stability under varying pH conditions?
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : Buffered solutions (pH 6–8) to stabilize the acetamide and sulfanyl groups against hydrolysis .
- Lyophilization : For long-term storage, lyophilize the compound after confirming stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational modeling optimize derivatives for enhanced activity?
- Quantum chemical calculations : Use density functional theory (DFT) to predict reactive sites for functionalization (e.g., sulfanyl or triazolyl groups) .
- Molecular docking : Identify potential biological targets (e.g., kinase enzymes) by simulating interactions with the compound’s indole and triazole moieties .
- Machine learning : Train models on existing bioactivity data to prioritize derivatives with predicted IC₅₀ values <10 µM .
Q. How to resolve contradictions in biological activity data?
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., MTT assay for cytotoxicity) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selectivity .
- Orthogonal assays : Combine enzymatic inhibition studies with cellular uptake measurements (e.g., LC-MS/MS quantification) to distinguish target engagement from bioavailability issues .
Q. What methodologies optimize reaction conditions for functional group modifications?
- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DCM vs. DMF), and catalyst loadings to maximize yield in nucleophilic substitution reactions .
- In situ monitoring : Use ReactIR spectroscopy to track intermediates during sulfanyl group functionalization .
- Green chemistry principles : Replace hazardous solvents (e.g., chloroform) with biodegradable alternatives (e.g., 2-MeTHF) without compromising yield .
Q. Which in silico tools predict metabolic pathways and toxicity?
- ADMET predictors : Software like SwissADME or ADMETlab to estimate permeability (e.g., Caco-2 >5 ×10⁻⁶ cm/s) and cytochrome P450 inhibition .
- Toxicity profiling : Use ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., chlorophenoxy groups) .
- Metabolite identification : GLORYx predicts Phase I/II metabolites, guiding LC-MS/MS method development for in vitro microsomal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
